molecular formula C22H22ClN3O5 B1214863 6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester CAS No. 82163-55-1

6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester

Cat. No.: B1214863
CAS No.: 82163-55-1
M. Wt: 443.9 g/mol
InChI Key: NUVXJFLCRWIOHW-UHFFFAOYSA-N
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Description

6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the condensation of 2-chlorobenzaldehyde with appropriate amines and esters under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the quinazoline core.

Scientific Research Applications

6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biological responses. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate: Shares a similar core structure but differs in functional groups.

    2-(2-chlorophenyl)-5,7-dimethyl-4H-pyrido[2,3-d]pyrimidin-4-one: Another quinazoline derivative with different substituents.

Uniqueness

6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

82163-55-1

Molecular Formula

C22H22ClN3O5

Molecular Weight

443.9 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-5,7-dimethyl-2-(methylcarbamoyloxymethyl)-4-oxoquinazoline-6-carboxylate

InChI

InChI=1S/C22H22ClN3O5/c1-5-30-21(28)18-12(2)10-15-19(13(18)3)20(27)26(16-9-7-6-8-14(16)23)17(25-15)11-31-22(29)24-4/h6-10H,5,11H2,1-4H3,(H,24,29)

InChI Key

NUVXJFLCRWIOHW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3Cl)COC(=O)NC)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3Cl)COC(=O)NC)C

Key on ui other cas no.

82163-55-1

Synonyms

EG 1088
EG-1088

Origin of Product

United States

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